N-[1-(4-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]-2-methylbenzamide is a diarylhydantoin derivative investigated for its potential as a selective androgen receptor modulator (SARM). [] While the provided abstracts do not delve into its source or classification beyond being a diarylhydantoin derivative, they focus on its interaction with the androgen receptor and its potential implications for treating conditions like muscle wasting.
Although the provided abstracts don't offer a detailed synthesis pathway for N-[1-(4-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]-2-methylbenzamide, they suggest it was synthesized as part of a structure-activity relationship (SAR) study involving modifications of hydantoin antiandrogens. [] This implies a multistep synthesis process likely involving reactions with substituted hydantoin precursors and various reagents to introduce the specific substituents present in the molecule.
Potential treatment for muscle wasting conditions: The compound's anabolic activity in muscle tissue, coupled with its reduced androgenic effects elsewhere, makes it a candidate for treating conditions involving muscle wasting, such as those associated with aging, cancer, and certain genetic disorders. []
Development of novel selective androgen receptor modulators: Studying N-[1-(4-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]-2-methylbenzamide's interactions with the androgen receptor provides insights into the structure-activity relationship of SARMs, paving the way for developing new and improved compounds with enhanced tissue selectivity and therapeutic profiles. []
CAS No.: 115-71-9
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2